molecular formula C10H13NO3S B5237176 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid

2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid

Cat. No.: B5237176
M. Wt: 227.28 g/mol
InChI Key: QUNNOUKRRVDLIL-UHFFFAOYSA-N
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Description

This bicyclic heterocyclic compound features a fused thieno[2,3-c]pyran scaffold with a carboxylic acid group at position 3, an amino group at position 2, and two methyl substituents at position 3. Its structure grants unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The dimethyl groups enhance ring rigidity, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions .

Properties

IUPAC Name

2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-10(2)3-5-6(4-14-10)15-8(11)7(5)9(12)13/h3-4,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNNOUKRRVDLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can be achieved through the Gewald reaction. This involves the reaction of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in a basic medium. The reaction is typically catalyzed by a mixture of morpholine and diethylamine, and carried out at a temperature of 40-41°C to improve yields and reduce by-products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Gewald reaction provides a scalable approach for its synthesis. Optimization of reaction conditions, such as temperature control and catalyst selection, can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Carboxylic Acid Derivatives
  • 2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid Molecular Formula: C₁₀H₁₃NO₃S Key Features: High polarity due to the carboxylic acid group, enabling interactions with enzymes like Protein Tyrosine Phosphatase 1B (PTP1B). Co-crystallization studies with PTP1B (PDB: 1C87) reveal binding via hydrogen bonds to the oxalyl-amino and carboxylic acid groups . Applications: Investigated as a PTP1B inhibitor for diabetes and obesity .
  • 2-(Oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid Molecular Formula: C₁₀H₉NO₆S Key Features: The oxalyl-amino group enhances binding affinity to PTP1B (IC₅₀ < 1 µM) compared to the parent carboxylic acid. X-ray crystallography confirms interactions with the enzyme’s active site .
Ester Derivatives
  • Ethyl 2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate CAS: 64792-51-4 Molecular Formula: C₁₂H₁₇NO₃S Key Features: Ethyl ester substitution reduces polarity, improving membrane permeability. Priced at $300/10 mg (sc-503400), it is used as a RAB7 inhibitor, indirectly modulating DENND6B-associated pathways .
  • Methyl 2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate CAS: 713111-73-0 Molecular Formula: C₁₁H₁₅NO₃S Key Features: Lower molecular weight (241.31 vs. 255.33 for ethyl ester) and higher solubility in organic solvents. Used in high-throughput screening for kinase inhibitors .
Nitrile Derivatives
  • 2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile CAS: 5705-28-2 Molecular Formula: C₁₀H₁₂N₂OS Key Features: Cyano group increases electron-withdrawing effects, altering reactivity. Less polar than carboxylic acid analogs, suitable for hydrophobic target binding .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity Key References
Carboxylic Acid (Parent) C₁₀H₁₃NO₃S 227.28 -COOH, -NH₂, -CH₃ PTP1B inhibition
Oxalyl-amino Derivative C₁₀H₉NO₆S 283.25 -COOH, -NH-C(O)-COOH Enhanced PTP1B binding (IC₅₀ <1µM)
Ethyl Ester C₁₂H₁₇NO₃S 255.33 -COOEt, -NH₂, -CH₃ RAB7/DENND6B pathway modulation
Methyl Ester C₁₁H₁₅NO₃S 241.31 -COOMe, -NH₂, -CH₃ Kinase screening
Carbonitrile C₁₀H₁₂N₂OS 208.28 -CN, -NH₂, -CH₃ Hydrophobic target engagement

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